PF-04745637
Overview
Description
PF-04745637 is a drug that acts as a potent and selective antagonist for the transient receptor potential ankyrin 1 (TRPA1) receptor. It has an inhibitory concentration (IC50) of 17 nanomolar for human TRPA1 . This compound has anti-inflammatory effects and was developed as a potential treatment for conditions such as atopic dermatitis .
Preparation Methods
The synthesis of PF-04745637 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving cyclopentane and piperidine derivatives.
Introduction of functional groups: Functional groups such as the chlorophenyl and trifluoromethyl groups are introduced through substitution reactions.
Final assembly: The final product is obtained by coupling the intermediates through amide bond formation.
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity.
Chemical Reactions Analysis
PF-04745637 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Substitution reactions are common, especially for introducing functional groups such as the chlorophenyl and trifluoromethyl groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like thionyl chloride, trifluoromethylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PF-04745637 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the TRPA1 receptor and its role in various chemical pathways.
Biology: Employed in research to understand the biological functions of TRPA1 and its involvement in inflammatory processes.
Medicine: Investigated for its potential therapeutic effects in treating conditions like atopic dermatitis and other inflammatory diseases.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research
Mechanism of Action
PF-04745637 exerts its effects by selectively antagonizing the TRPA1 receptor. This receptor is involved in the detection of environmental irritants and the mediation of inflammatory responses. By blocking TRPA1, this compound reduces the activation of inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
PF-04745637 is unique due to its high selectivity and potency for the TRPA1 receptor. Similar compounds include:
HC-030031: Another TRPA1 antagonist with lower potency compared to this compound.
A-967079: A selective TRPA1 antagonist with similar applications but different chemical structure.
AP-18: A TRPA1 antagonist used in research but with different pharmacokinetic properties
These compounds share the common feature of targeting the TRPA1 receptor but differ in their chemical structures, potencies, and pharmacokinetic profiles.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]-3-phenylpropyl]cyclopentane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32ClF3N2O2/c28-22-10-8-21(9-11-22)25(12-4-5-13-25)24(34)32-19-23(18-20-6-2-1-3-7-20)33-16-14-26(35,15-17-33)27(29,30)31/h1-3,6-11,23,35H,4-5,12-19H2,(H,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEBEJVPSADOMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC(CC3=CC=CC=C3)N4CCC(CC4)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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